Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-YL)acetate
Description
Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate (CAS: 111874-19-2; molecular formula: C₈H₁₁NO₂S₂) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a mercapto (-SH) group at position 2, a methyl group at position 4, and an ethyl acetate moiety at position 5 (via an acetoxyethyl chain) . This compound’s structure confers unique reactivity due to the presence of the thiol group, which enables disulfide bond formation and participation in redox reactions.
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-3-11-7(10)4-6-5(2)9-8(12)13-6/h3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFIGWXAKGWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=S)S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559983 | |
| Record name | Ethyl (4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111874-19-2 | |
| Record name | Ethyl (4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Levulinic Acid
Levulinic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. This step generates 4-methyl-5-chlorocarbonyl-2-mercaptothiazole, a key intermediate. The reaction mechanism proceeds via nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group:
Optimal yields (82–87%) are achieved using a 1:1.2 molar ratio of levulinic acid to SOCl₂, with rigorous exclusion of moisture.
Esterification with Ethanol
The chlorinated intermediate is reacted with ethanol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., sodium carbonate). The reaction occurs at 60–70°C for 4–6 hours, yielding the target ester:
Key Parameters
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Solvent: Toluene or dichloromethane
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Catalyst loading: 5 mol% tetrabutylammonium bromide
Cyclocondensation of Ethyl 2-Chloroacetoacetate with Thiourea
This method constructs the thiazole ring de novo using ethyl 2-chloroacetoacetate and thiourea.
Ring Formation
Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux (78°C) for 4 hours. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by cyclization:
Mercapto Group Introduction
The amino group at the 2-position is replaced with a mercapto group using hydrogen sulfide (H₂S) gas in dimethylformamide (DMF) at 50°C for 12 hours:
Optimization Insights
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Solvent: DMF enhances solubility of H₂S.
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Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alkylation of Preformed 2-Mercapto-4-methylthiazole
While less commonly reported in peer-reviewed literature, alkylation of 2-mercapto-4-methylthiazole with ethyl bromoacetate offers a direct route.
Reaction Mechanism
The thiolate anion attacks the electrophilic carbon of ethyl bromoacetate in acetone, facilitated by potassium carbonate:
Process Considerations
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Temperature: 40–50°C to balance reaction rate and side-product formation.
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Workup: The crude product is washed with dilute HCl to remove unreacted starting material.
Comparative Analysis of Synthesis Routes
| Parameter | Chlorination-Esterification | Cyclocondensation | Alkylation |
|---|---|---|---|
| Starting Material | Levulinic acid | Ethyl 2-chloroacetoacetate | 2-Mercapto-4-methylthiazole |
| Reaction Steps | 2 | 2 | 1 |
| Overall Yield | 65–70% | 55–60% | 70–75% |
| Purity (HPLC) | >98% | 95–97% | 90–92% |
| Scalability | Industrial (kg-scale) | Lab-scale | Pilot-scale |
| Key Challenge | Moisture sensitivity | H₂S handling | Thiol oxidation |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the chlorination-esterification route due to its reproducibility and cost-effectiveness. Continuous flow reactors minimize side reactions (e.g., disulfide formation) by ensuring rapid mixing and temperature control. Critical factors include:
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Catalyst Recycling: Tetrabutylammonium bromide is recovered via aqueous extraction.
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Waste Management: HCl and SO₂ byproducts are neutralized with NaOH scrubbing systems.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate has been investigated for its antimicrobial and antifungal activities. Research indicates that the compound can inhibit the growth of various pathogens, making it a candidate for developing new therapeutic agents. Its mechanism of action involves interactions with enzymes and receptors, potentially modulating their activity through the formation of disulfide bonds with cysteine residues in proteins.
Drug Development
The compound's ability to interact with biological molecules positions it as a promising scaffold for drug development. Studies have shown that modifications to the thiazole ring can enhance its biological activity, suggesting pathways for optimizing therapeutic efficacy. The thiol group plays a crucial role in these interactions, influencing protein functions and providing insights into the compound's potential as a lead molecule in drug discovery.
Agricultural Applications
Fungicidal Activity
In agriculture, this compound has been explored for its fungicidal properties. Its effectiveness against various fungal pathogens can be leveraged to develop new crop protection agents. The compound's mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways critical for fungal survival.
Plant Growth Regulation
There is also potential for this compound to act as a plant growth regulator. Research indicates that thiazole derivatives can influence plant growth and development by modulating hormonal pathways. This compound could be further studied for its effects on seed germination, root development, and overall plant vigor.
Mechanism of Action
The mechanism of action of ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural Analogues: Substituent Variations
Ethyl 2-(2-methylthiazol-5-yl)acetate (CAS: 60588-60-5)
- Molecular Formula: C₈H₁₁NO₂S
- Key Differences: Lacks the mercapto (-SH) group at position 2; instead, a methyl group is present.
- Applications : Used as an intermediate in drug synthesis. Its methyl substituent enhances lipophilicity compared to the mercapto analogue .
2-(4-Methyl-5-thiazolyl)ethyl acetate (Synonyms: sulfurol acetate)
- Molecular Formula: C₈H₁₁NO₂S
- Key Differences : The acetate group is attached via an ethyl chain (CH₂CH₂OAc) rather than directly to the thiazole ring. This structural variation increases molecular flexibility and may alter bioavailability.
- Applications : Employed as a flavoring agent in the food industry due to its sulfur-containing aroma .
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate
- Molecular Formula : C₁₁H₁₅ClN₆O₄S
- Key Differences: Incorporates a triazinan ring and a nitroimino group, significantly increasing molecular complexity. The chlorine substituent enhances electrophilicity.
- Applications: A neonicotinoid insecticide targeting the central nervous system of pests .
Functional Group Comparison
| Compound Name | Substituents (Thiazole Ring) | Key Functional Groups | Molecular Weight | Applications |
|---|---|---|---|---|
| Target Compound | 2-SH, 4-CH₃, 5-CH₂COOEt | Mercapto, ester | 241.31 g/mol | Synthetic intermediate |
| Ethyl 2-(2-methylthiazol-5-yl)acetate | 2-CH₃, 5-CH₂COOEt | Methyl, ester | 185.24 g/mol | Drug intermediate |
| Sulfurol acetate | 4-CH₃, 5-CH₂CH₂OAc | Methyl, ethyl ester | 201.25 g/mol | Flavoring agent |
| Neonicotinoid derivative | 2-Cl, 5-CH₂-triazinan-nitroimino | Chloro, nitroimino, triazinan | 362.81 g/mol | Insecticide |
Physicochemical Properties
- Crystallography: The neonicotinoid derivative crystallizes in a triclinic system (space group P1) with distinct hydrogen bonding patterns (N–H⋯O and C–H⋯O interactions) . No crystallographic data are available for the target compound.
Biological Activity
Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-YL)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen in their ring structure. Its potential applications span across various fields, including medicinal chemistry, antimicrobial research, and agricultural sciences.
- Molecular Formula : C8H11NO2S2
- Molecular Weight : 217.31 g/mol
- CAS Number : 111874-19-2
The biological activity of this compound is primarily attributed to its thiazole ring and thiol group. These functional groups allow the compound to interact with various molecular targets:
- Enzyme Interaction : The thiazole ring can modulate enzyme activity by forming non-covalent interactions.
- Disulfide Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Properties
This compound has been studied for its efficacy against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5–10 µg/mL | |
| Staphylococcus aureus | 10 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
These results indicate that the compound is comparable to standard antibiotics like ciprofloxacin, which has MIC values ranging from 1.25 to 7 µg/mL.
Anticancer Activity
Research has shown that thiazole derivatives, including this compound, possess cytotoxic effects on various cancer cell lines. A structure–activity relationship (SAR) study indicated that modifications on the thiazole ring significantly influence its anticancer potency:
| Compound | Cell Line Tested | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Jurkat (leukemia) | <1.61 | Highly cytotoxic |
| Compound B | A431 (epidermoid carcinoma) | <1.98 | Highly cytotoxic |
| Ethyl derivative | Various cancer lines | >10 | Moderate activity |
The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of these compounds .
Case Studies
- Antimicrobial Resistance : A study highlighted the potential of this compound as a lead compound in developing new antibiotics to combat resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating its potential as an anticancer agent. The results suggested that structural modifications could lead to improved efficacy .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate, and how is purity optimized?
A common method involves nucleophilic substitution reactions under inert atmospheres. For example, thiol-containing intermediates can react with activated esters in the presence of a base like Cs₂CO₃ in dry acetonitrile, followed by chromatographic purification (e.g., silica gel) to achieve >95% purity . Reaction progress is monitored via TLC or HPLC, and intermediates are characterized by FT-IR and NMR to confirm structural fidelity.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- X-ray diffraction : Single-crystal analysis (e.g., Bruker SMART APEX CCD) reveals molecular conformation, bond lengths, and intermolecular interactions. For related thiazole derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5 Å, b = 9.1 Å) are observed .
- NMR/FT-IR : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups at δ ~2.5 ppm), while FT-IR identifies functional groups like C=O (~1700 cm⁻¹) and S-H (~2550 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to moisture and oxidation due to the thiol (-SH) group. Storage under argon at -20°C in amber vials is recommended. Stability tests under varying pH and temperature (e.g., 25–40°C) show degradation via thiol oxidation, necessitating antioxidant additives like BHT in solution .
Advanced Research Questions
Q. How do molecular conformation and non-covalent interactions influence crystallographic packing?
The thiazole ring adopts a planar conformation, with dihedral angles (~75°) between the thiazole and adjacent groups (e.g., triazinanone). Halogen bonding (e.g., Cl···O interactions at 3.02 Å) and hydrogen bonds (N-H···O) stabilize the crystal lattice, as observed in related compounds . These interactions are critical for predicting solubility and polymorphism .
Q. What computational methods are used to predict biological activity and binding mechanisms?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like PPAR-γ or enzymes. For thiazole derivatives, electrostatic potential maps highlight nucleophilic regions (e.g., sulfur atoms) that bind to active sites. QSAR models correlate substituent effects (e.g., methyl groups) with bioactivity .
Q. How can contradictory spectral or bioactivity data be resolved?
Cross-validation using orthogonal techniques is essential. For example, discrepancies in NMR peak assignments are resolved via 2D-COSY or HSQC. Conflicting bioactivity results (e.g., cytotoxicity vs. non-toxic profiles) may arise from impurity interference, requiring LC-MS purity checks and dose-response reevaluation .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Prodrug approaches (e.g., ester hydrolysis to the free acid) enhance bioavailability. LogP calculations (~1.27 for the ethyl ester) guide solubility adjustments via co-solvents (e.g., PEG-400). Metabolite profiling using LC-HRMS identifies major degradation pathways (e.g., hepatic glucuronidation) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 217.31 g/mol | |
| Boiling Point | 321.9°C (760 mmHg) | |
| LogP (Predicted) | 1.27 | |
| Crystal System | Triclinic (P1) |
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Cs₂CO₃, CH₃CN, 4 h | 78 | 97 |
| K₂CO₃, DMF, 6 h | 65 | 92 |
| Purification: Silica gel | 85 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
